molecular formula C25H22N4O4S B2869914 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1226446-55-4

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

Katalognummer: B2869914
CAS-Nummer: 1226446-55-4
Molekulargewicht: 474.54
InChI-Schlüssel: MBUJWHCTUWYQQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Drug Development

Morpholine and its derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are crucial pharmacophores in the inhibition of PI3K and PIKKs, enzymes involved in signaling pathways that regulate cell growth, proliferation, and survival. These compounds leverage the morpholine oxygen for key hydrogen bonding interactions, offering selectivity over a broad kinome. This characteristic underlines their potential in developing selective dual inhibitors for mTORC1 and mTORC2, suggesting a promising research avenue for cancer therapy and other diseases where these pathways are dysregulated (Hobbs et al., 2019).

Structural Analysis and Molecular Interactions

Studies on morpholine derivatives, including those incorporating the benzofuro[3,2-d]pyrimidine system, reveal insights into molecular conformation and interactions. For instance, the analysis of 3-Isopropyl-2-morpholinobenzofuro[3,2-d]pyrimidin-4(3H)-one showcased the near coplanarity of fused rings and the distorted chair conformation of the morpholine ring, highlighting intra-molecular hydrogen bonding and π–π interactions that stabilize molecular structures. Such insights are invaluable for designing molecules with desired properties and understanding their behavior at the molecular level (Yanggen Hu, Jun-Ping Hu, H. Gao, 2007).

Synthesis and Chemical Properties

Research into the synthesis of morpholine derivatives provides a foundation for exploring novel compounds with potential pharmacological activities. The discovery and synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as inhibitors of tumor necrosis factor alpha and nitric oxide underscore the potential for developing anti-inflammatory and immunomodulatory drugs. Such studies also offer a rapid and green synthetic method, which is crucial for efficient drug discovery and development (H. Lei et al., 2017).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine and 4-morpholin-4-ylcarbonyl chloride to form the final product.", "Starting Materials": [ "4-morpholin-4-ylbenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dimethoxypyrimidine", "4-morpholin-4-ylcarbonyl chloride" ], "Reaction": [ "Step 1: React 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester.", "Step 2: React 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester with 2-amino-4,6-dimethoxypyrimidine in the presence of a base catalyst to form an intermediate.", "Step 3: React the intermediate with 4-morpholin-4-ylcarbonyl chloride in the presence of a base catalyst to form 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine." ] }

CAS-Nummer

1226446-55-4

Molekularformel

C25H22N4O4S

Molekulargewicht

474.54

IUPAC-Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3

InChI-Schlüssel

MBUJWHCTUWYQQS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

Löslichkeit

soluble

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.